N-(1,3-dioxoisoindolin-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(1,3-dioxoisoindolin-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. They have gained significant attention due to their diverse chemical reactivity and promising applications in various fields such as pharmaceuticals, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Preparation Methods
The synthesis of N-(1,3-dioxoisoindolin-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide involves several steps. One commonly employed approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . The reaction is typically carried out under reflux conditions overnight, yielding the desired product with a good yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency.
Chemical Reactions Analysis
N-(1,3-dioxoisoindolin-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the isoindoline-1,3-dione core or the pyrazole ring .
Scientific Research Applications
N-(1,3-dioxoisoindolin-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines . Additionally, it has applications in the development of new pharmaceuticals, herbicides, and dyes .
Mechanism of Action
The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce apoptosis and necrosis in cancer cells by targeting cyclin-dependent kinases (CDKs) and other key proteins involved in cell cycle regulation . The compound’s ability to modulate these pathways makes it a promising candidate for further research and development in cancer therapy .
Comparison with Similar Compounds
N-(1,3-dioxoisoindolin-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as thalidomide, lenalidomide, and pomalidomide. These compounds also belong to the class of isoindoline-1,3-dione derivatives and share similar structural features .
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-1-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-2-18-6-5-11(17-18)14(21)15-8-3-4-9-10(7-8)13(20)16-12(9)19/h3-7H,2H2,1H3,(H,15,21)(H,16,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLPYHQOKMDSED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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